molecular formula C13H13IN4O3 B5912591 N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide

N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide

Cat. No.: B5912591
M. Wt: 400.17 g/mol
InChI Key: RSBOZWCQXXWWHE-UUASQNMZSA-N
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Description

N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, an iodine atom, and a carboxamide group, along with a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol.

    Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction using iodine or an iodine-containing reagent. This step may require the use of a catalyst and specific reaction conditions to ensure selective iodination.

    Attachment of the Dimethoxyphenyl Moiety: The dimethoxyphenyl group can be introduced through a condensation reaction with an appropriate aldehyde or ketone. This step often involves the use of a base such as sodium hydroxide or potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative. This step may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide or potassium cyanide.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Sodium azide, potassium cyanide; often in polar aprotic solvents.

    Condensation: Aldehydes, ketones; in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the iodine atom.

    Condensation: Schiff bases or other condensation products with extended conjugation.

Scientific Research Applications

N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions. Its ability to interact with specific enzymes or receptors makes it valuable in biochemical assays.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it suitable for various synthetic transformations.

    Material Science: The compound may be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways. The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine
  • N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide is unique due to the presence of the iodine atom and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN4O3/c1-20-9-4-3-8(11(5-9)21-2)6-15-18-13(19)12-10(14)7-16-17-12/h3-7H,1-2H3,(H,16,17)(H,18,19)/b15-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBOZWCQXXWWHE-UUASQNMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C2=C(C=NN2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N\NC(=O)C2=C(C=NN2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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